molecular formula C16H11NO5 B2496343 3-Methoxybenzoic acid, 1,3-dioxo-1,3-dihydroisoindol-2-yl ester CAS No. 681854-31-9

3-Methoxybenzoic acid, 1,3-dioxo-1,3-dihydroisoindol-2-yl ester

Cat. No. B2496343
CAS RN: 681854-31-9
M. Wt: 297.266
InChI Key: OMZAULRUTWHCNG-UHFFFAOYSA-N
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Description

3-Methoxybenzoic acid, 1,3-dioxo-1,3-dihydroisoindol-2-yl ester is a chemical compound. The IUPAC name for this compound is 3-methoxybenzoic acid . It has a molecular formula of C8H8O3 . This compound is used in the synthesis and characterization of 3-methoxybenzoates of europium (III) and gadolinium (III) .


Synthesis Analysis

3-Methoxybenzoic acid is used in the conversion of aromatic carboxylic acids into methyl esters and reduction to the corresponding primary alcohols using a sodium borohydride-THF-methanol system .


Molecular Structure Analysis

The molecular structure of 3-Methoxybenzoic acid, 1,3-dioxo-1,3-dihydroisoindol-2-yl ester can be represented by the SMILES notation: COC1=CC=CC(=C1)C(O)=O . The molecular weight of this compound is 152.1473 .


Physical And Chemical Properties Analysis

3-Methoxybenzoic acid is a white to cream-colored crystalline powder . It has a melting point range of 103.0-109.0°C . It is soluble in 95% ethanol (50 mg/ml), water (2 mg/ml at 25°C), and methanol .

Safety and Hazards

When handling 3-Methoxybenzoic acid, 1,3-dioxo-1,3-dihydroisoindol-2-yl ester, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-11-6-4-5-10(9-11)16(20)22-17-14(18)12-7-2-3-8-13(12)15(17)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZAULRUTWHCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzoic acid, 1,3-dioxo-1,3-dihydroisoindol-2-yl ester

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